molecular formula C9H8N4O2 B2915085 3-Methyl-4-tetrazol-1-yl-benzoic acid CAS No. 926272-05-1

3-Methyl-4-tetrazol-1-yl-benzoic acid

Cat. No.: B2915085
CAS No.: 926272-05-1
M. Wt: 204.189
InChI Key: FFMBKMDEUZTVCN-UHFFFAOYSA-N
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Description

3-Methyl-4-tetrazol-1-yl-benzoic acid is an organic compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol It is a derivative of benzoic acid, where a tetrazole ring is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Microwave-Assisted Synthesis: One method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate.

    Copper-Catalyzed Reaction: Another synthetic route involves the reaction of benzoic acid derivatives with sodium azide in the presence of copper catalysts.

Industrial Production Methods

Industrial production methods for 3-Methyl-4-tetrazol-1-yl-benzoic acid typically involve large-scale synthesis using the copper-catalyzed reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a tetrazole ring on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-4-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-4-7(9(14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMBKMDEUZTVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926272-05-1
Record name 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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